molecular formula C27H32N6O4S2 B052295 Bistratamide B CAS No. 120881-21-2

Bistratamide B

Cat. No.: B052295
CAS No.: 120881-21-2
M. Wt: 568.7 g/mol
InChI Key: BRLJUCBNCZSZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin B2 can be synthesized through a chemoenzymatic approach. This method involves the use of biocatalysts to achieve stereoselective oxidation and reduction reactions. For example, a Baeyer–Villiger monooxygenase-catalyzed oxidation and a ketoreductase-catalyzed reduction are key steps in the synthesis . The process typically involves multiple steps, including regioselective p-phenylbenzoylation and copper(II)-catalyzed transformations .

Industrial Production Methods: Industrial production of prostaglandins, including Prostaglandin B2, often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale . The use of common intermediates, such as bromohydrin, facilitates the synthesis of various prostaglandins through nickel-catalyzed cross-couplings and Wittig reactions .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers of prostaglandins, which have distinct biological activities and therapeutic potentials .

Comparison with Similar Compounds

Uniqueness of Prostaglandin B2: Prostaglandin B2 is unique in its specific role in regulating smooth muscle contraction and its potential therapeutic applications in treating related disorders. Unlike other prostaglandins, Prostaglandin B2 has distinct structural features that contribute to its specific biological activities .

Biological Activity

Bistratamide B is a cyclic hexapeptide derived from marine organisms, specifically isolated from the ascidian Lissoclinum bistratum. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic effects against various human cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure featuring oxazole and thiazole rings. The specific arrangement of amino acids contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₅S
  • Molecular Weight : 342.38 g/mol

The presence of heterocycles such as oxazole and thiazole is significant as they are often associated with enhanced biological activity in peptide-based compounds.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Cytotoxicity : It has been shown to induce apoptosis in cancer cells by disrupting cellular processes. The compound interacts with cellular membranes, leading to increased permeability and subsequent cell death.
  • Inhibition of Tumor Growth : Studies indicate that this compound inhibits the proliferation of various human tumor cell lines, including breast (MDA-MB-231), colon (HT-29), lung (A-549), and pancreatic (PSN1) cancers.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in several studies. A notable study demonstrated its potency against multiple cancer cell lines, with results summarized in the table below:

Compound Cell Line GI50 (µM) TGI (µM) LC50 (µM)
This compound MDA-MB-2319.8>20>20
HT-2918>20>20
A-54916.0>20>20
PSN19.1>20>20
Doxorubicin MDA-MB-2310.20.52.4

This data illustrates that while this compound shows significant cytotoxicity, it is less potent than Doxorubicin, a well-known chemotherapeutic agent.

Case Studies

  • Isolation and Characterization :
    A study conducted on the organic extract from Lissoclinum bistratum revealed that bioassay-guided fractionation led to the isolation of this compound, which exhibited significant cytotoxicity against various human cancer cell lines . The isolation process involved multiple extraction techniques followed by chromatographic methods to purify the active compounds.
  • Comparative Studies :
    In comparative studies with other cyclic peptides, this compound was found to have a unique profile of activity against specific cancer types, highlighting its potential as a lead compound for further drug development . The cyclic nature of the peptide was crucial for maintaining its bioactivity, as linear analogs exhibited reduced efficacy.
  • Mechanistic Insights :
    Research has suggested that the mechanism by which this compound induces apoptosis may involve the activation of caspases and modulation of mitochondrial membrane potential, leading to programmed cell death in sensitive cancer cell lines .

Properties

IUPAC Name

18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,12-15,17-18,20-21H,10-11H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJUCBNCZSZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120881-21-2
Record name Bistratamide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120881212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide B
Reactant of Route 2
Bistratamide B
Reactant of Route 3
Bistratamide B
Reactant of Route 4
Bistratamide B
Reactant of Route 5
Bistratamide B
Reactant of Route 6
Bistratamide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.